molecular formula C11H16N2O B1453959 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine CAS No. 1132830-63-7

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Cat. No. B1453959
CAS RN: 1132830-63-7
M. Wt: 192.26 g/mol
InChI Key: GGEVROHSGUCPLG-UHFFFAOYSA-N
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Description

“3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[2.2.1]heptane ring attached to a 1,2-oxazol-5-amine group .

Scientific Research Applications

Synthesis and Chemical Properties

A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group, similar to the core structure of "3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine," were synthesized. These compounds showed potent inhibition of RNA virus replication and soluble epoxide hydrolase, indicating the utility of such bicyclic structures in developing antiviral agents and enzyme inhibitors (Pitushkin et al., 2020).

Applications in Medicinal Chemistry

The synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol and related compounds demonstrates the relevance of bicyclic structures in the design of nucleoside analogues. These analogues have shown potential in anticancer activity, highlighting the compound's utility in developing therapeutic agents (Hřebabecký et al., 2006).

Enantioselective Synthesis

Camphor-derived amino alcohols, structurally related to the bicyclic framework of "this compound," were used as ligands for the catalytic enantioselective addition of diethylzinc to benzaldehydes. This application underscores the importance of bicyclic structures in asymmetric synthesis, providing a pathway to enantiomerically enriched products (Nevalainen et al., 2001).

Biochemical Analysis

Biochemical Properties

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to receptor proteins, potentially acting as an agonist or antagonist depending on the context . This interaction can modulate the activity of these receptors, leading to various downstream effects.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby affecting cellular functions . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the interaction . This compound has been shown to bind to specific sites on enzymes, altering their activity and leading to changes in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have indicated that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization influences the compound’s interactions with other biomolecules and its overall function.

properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVROHSGUCPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 3
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 4
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 5
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 6
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

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